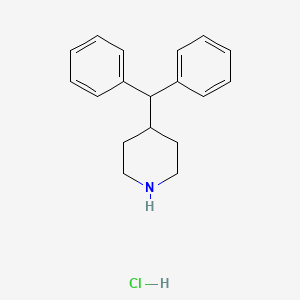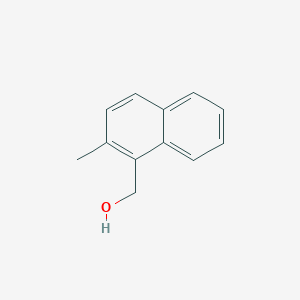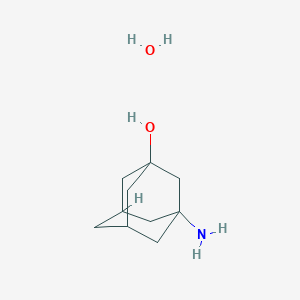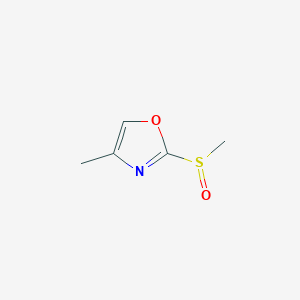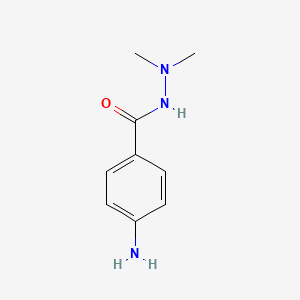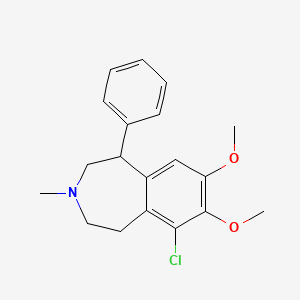![molecular formula C13H13N3OS B8678229 N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an acetamidophenylthio group attached to the 5th position of the pyridine ring and an amino group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamidophenylthio Intermediate: This step involves the reaction of p-acetamidophenol with a suitable thiolating agent to form p-acetamidophenylthio.
Coupling with 2-Amino Pyridine: The p-acetamidophenylthio intermediate is then coupled with 2-amino pyridine under specific reaction conditions, often involving a catalyst and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group or the pyridine ring.
Substitution: The amino group and the acetamidophenylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopyridine-2-carboxamide: Another aminopyridine derivative with different functional groups.
2-Amino-4-methylpyridine: A similar compound with a methyl group instead of the acetamidophenylthio group.
Uniqueness
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide is unique due to the presence of the acetamidophenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other aminopyridine derivatives.
Propriétés
Formule moléculaire |
C13H13N3OS |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C13H13N3OS/c1-9(17)16-10-2-4-11(5-3-10)18-12-6-7-13(14)15-8-12/h2-8H,1H3,(H2,14,15)(H,16,17) |
Clé InChI |
MDKWSWATJYQABQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SC2=CN=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-](/img/structure/B8678166.png)

